6-Phenylazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJOWXUDDXVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509329 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-43-3 | |
| Record name | 6-Phenylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Phenylazepan 2 One and Its Analogues
Cyclization Reactions and Ring-Closure Strategies
The formation of the azepan-2-one (B1668282) core often relies on the construction of the seven-membered ring through intramolecular cyclization. These strategies involve the formation of a new bond to close the ring, typically an amide bond in the case of lactams.
Intramolecular Amination and Amidation Approaches
Intramolecular amidation is a direct and fundamental approach for the synthesis of lactams, including 6-phenylazepan-2-one. This method involves the cyclization of a linear precursor containing both a carboxylic acid (or its derivative) and an amine functionality. The general principle relies on the formation of an amide bond between the terminal amine and the activated carboxylic acid of a suitable ω-amino acid. For the synthesis of this compound, the precursor would be a 6-amino-7-phenylheptanoic acid derivative.
The cyclization can be promoted by a variety of reagents and conditions, often requiring the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, acyl chlorides, and other coupling reagents. The efficiency of the cyclization can be influenced by factors such as the length of the carbon chain and the presence of substituents, which can affect the conformational preferences of the linear precursor.
While direct intramolecular amidation of ω-amino acids is a classic approach, alternative strategies involving the cyclization of amino alcohols have also been developed. In these methods, an amino alcohol is selectively cyclized to the corresponding lactam. rsc.orgresearchgate.net This can be achieved using amination catalysts, where the reaction can be directed towards either the cyclic amine or the lactam by the choice of additives. For instance, the addition of a hydrogen acceptor can favor the formation of the amide (lactam). rsc.org The oxidative lactamization of amino alcohols, often catalyzed by transition metals like ruthenium, provides an environmentally friendly route where hydrogen is the only byproduct. jchemlett.com
Although specific examples detailing the synthesis of this compound via these exact intramolecular amination and amidation approaches are not extensively documented in the readily available literature, the fundamental principles of these cyclization strategies are well-established and provide a viable synthetic route to this class of compounds. The synthesis of various lactams, such as pyrrolidinones, piperidinones, and azepanones, has been successfully achieved through the intramolecular cyclization of the corresponding ω-amino fatty acids. researchgate.net
(4+3) Annulation Reactions: Donor-Acceptor Cyclopropanes and Azadienes in Azepanone Formation
A convergent and highly stereoselective method for the synthesis of densely substituted azepanones involves the (4+3) annulation reaction of donor-acceptor cyclopropanes (DACs) with azadienes. nih.govresearchgate.net This approach allows for the rapid construction of the seven-membered ring in a single step with good to excellent yields. nih.gov
The reaction is typically catalyzed by a Lewis acid, with ytterbium triflate (Yb(OTf)₃) being identified as a particularly effective catalyst. nih.govresearchgate.net The DACs act as three-carbon zwitterionic synthons, while the azadienes serve as the four-atom component. The reaction proceeds under mild conditions and demonstrates a high degree of diastereoselectivity. nih.gov
For the synthesis of analogues of this compound, a phenyl-substituted azadiene can be employed. For instance, the reaction of a dibenzyl cyclopropane (B1198618) dicarboxylate with a phenyl-substituted azadiene in the presence of Yb(OTf)₃ leads to the formation of a highly substituted azepanone with excellent diastereoselectivity. nih.gov The scope of the reaction is broad, accommodating various electron-rich (hetero)aryl and alkenyl substituted cyclopropanes. nih.gov
An asymmetric variant of this annulation has also been developed using a copper triflate (Cu(OTf)₂) catalyst in the presence of a trisoxazoline (Tox) ligand, enabling the enantioselective synthesis of these important heterocyclic scaffolds. nih.gov This highlights the versatility of the (4+3) annulation strategy for accessing chiral azepanone derivatives.
Table 1: Catalyst Screening for the (4+3) Annulation Reaction
| Entry | Catalyst | Yield (%) |
| 1 | Yb(OTf)₃ | 80 |
| 2 | Sc(OTf)₃ | <5 |
| 3 | Cu(OTf)₂ | 45 |
| 4 | In(OTf)₃ | 20 |
| 5 | Bi(OTf)₃ | <5 |
Data synthesized from Nicolai, S., & Waser, J. (2022). (4+3) Annulation of Donor–Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones. Angewandte Chemie International Edition, 61(36), e202209006. nih.govresearchgate.netnih.gov
Isocyanide-Based Multicomponent Reactions for Lactam Synthesis
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid synthesis of diverse molecular scaffolds, including lactams. thieme-connect.commdpi.comnih.gov These reactions involve the combination of three or four starting materials in a single pot to generate a complex product, offering high atom economy and efficiency. mdpi.comencyclopedia.pub
The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. mdpi.comresearchgate.net By employing bifunctional starting materials, the Ugi reaction can be adapted for the synthesis of lactams of various ring sizes. For instance, the use of an amino acid as one of the components can lead to the formation of a lactam through a post-Ugi cyclization. A strategy for the synthesis of medium-sized rings, including 8- to 11-membered lactams, has been developed using an Ugi multicomponent reaction. acs.org This involves a two-step process where a diamine is first reacted with a cyclic anhydride to generate a terminal synthetic amino acid, which then undergoes an Ugi reaction with an isocyanide and an oxo component to form the medium-sized ring. acs.org
The Passerini three-component reaction (P-3CR), which involves an isocyanide, a carbonyl compound, and a carboxylic acid, yields an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While less common for the synthesis of larger rings, there are examples of its application in the formation of seven-membered heterocycles. nih.gov Post-Passerini modifications can also be employed to construct cyclic structures.
While specific examples detailing the direct synthesis of this compound using these methods are not prevalent, the principles of IMCRs provide a versatile platform for the synthesis of a wide array of lactam analogues. The ability to vary the four components in the Ugi reaction allows for the introduction of diverse substituents, making it a valuable tool for the generation of libraries of substituted azepanones for biological screening. thieme-connect.com
Dearomative Ring Expansion Strategies
Dearomatization reactions offer a powerful approach to convert readily available flat aromatic compounds into three-dimensional cyclic structures. This strategy is particularly useful for the synthesis of complex heterocyclic systems.
Photochemical Dearomative Ring Expansion of Nitroarenes
A novel and powerful strategy for the synthesis of complex azepanes and their corresponding lactams (caprolactams) involves the photochemical dearomative ring expansion of simple nitroarenes. manchester.ac.uknih.govmanchester.ac.uk This method transforms a six-membered aromatic ring into a seven-membered azacycle in a two-step process. nih.govresearchgate.net
The reaction is initiated by the photochemical conversion of a nitro group into a singlet nitrene. manchester.ac.uknih.gov This process is mediated by blue light and occurs at room temperature. manchester.ac.uknih.gov The highly reactive singlet nitrene then inserts into the benzenoid framework, leading to a ring expansion and the formation of a seven-membered ring system, specifically a 3H-azepine intermediate. manchester.ac.ukresearchgate.net
A subsequent hydrogenolysis of the 3H-azepine intermediate yields the saturated azepane. nih.govresearchgate.net To obtain the corresponding azepan-2-one (caprolactam), the azepine intermediate can be subjected to hydrogenation followed by hydrolysis. manchester.ac.uk This strategy allows for the synthesis of polysubstituted azepanes and caprolactams from readily available and easily functionalized nitroarenes. manchester.ac.ukresearchgate.net
For the synthesis of a this compound analogue, a meta-substituted nitrobenzene, such as m-phenyl-nitrobenzene, can be used as the starting material. The ring expansion of this substrate has been shown to be fully selective, leading to the formation of a C6-arylated caprolactam. manchester.ac.uk
Table 2: Key Steps in the Photochemical Dearomative Ring Expansion
| Step | Description | Key Intermediates |
| 1 | Photoexcitation and nitrene formation | Triplet state nitroarene, Singlet nitrene |
| 2 | Ring expansion | Azirine, Ketenimine |
| 3 | Trapping of intermediate | 1H-azepine |
| 4 | Hydrogenation and Hydrolysis | Azepane, Azepan-2-one (Caprolactam) |
Data synthesized from Sánchez-Bento, R., et al. (2022). A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring-Expansion of Nitroarenes. Research Explorer - The University of Manchester. manchester.ac.uk
Catalytic Synthesis Approaches
Catalytic methods provide efficient and often stereoselective routes to complex molecules, minimizing waste and improving reaction conditions. Various catalytic strategies have been explored for the synthesis of azepanones and their derivatives.
Transition-metal catalysis has emerged as a powerful tool for the construction of azepinone scaffolds. researchgate.net Palladium-catalyzed reactions, such as intramolecular Heck coupling and C-H functionalization, have been utilized to construct the seven-membered ring. researchgate.net For example, palladium-mediated reductive Heck cyclization can be employed to form the azepinone core. researchgate.net
Gold-catalyzed reactions have also been shown to be effective in the synthesis of azepan-4-ones through a two-step [5 + 2] annulation. nih.gov This reaction proceeds with high regioselectivity and good to excellent diastereoselectivity. nih.gov
Furthermore, copper-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient method for the selective preparation of substituted azepine derivatives. nih.gov
While a specific catalytic method for the direct synthesis of this compound is not extensively reported, these catalytic approaches offer versatile strategies for the synthesis of a wide range of substituted azepanones. The development of enantioselective catalytic methods is of particular importance for the synthesis of chiral bioactive molecules. For instance, molybdenum-catalyzed asymmetric allylic alkylation has been used to construct enantioenriched scaffolds that can be converted to lactams. acs.org These catalytic methodologies represent a promising area of research for the efficient and selective synthesis of this compound and its analogues.
Transition Metal-Catalyzed Methods (e.g., Cu-catalyzed C-H functionalization)
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including lactams like this compound. mdpi.comnih.govresearchgate.net Copper-catalyzed C-H functionalization, in particular, has garnered attention due to copper's low cost and toxicity compared to other transition metals like palladium, rhodium, and iridium. rsc.orgnih.gov This methodology allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient synthetic route. nih.gov
In the context of azepanone synthesis, copper-catalyzed reactions can facilitate the formation of the seven-membered ring through intramolecular C-H amination or other cyclization strategies. For instance, a copper-catalyzed formal [5 + 2] aza-annulation of N-fluorosulfonamides with 1,3-dienes has been reported for the synthesis of alkene-containing azepanes. This reaction proceeds via a radical mechanism involving a 1,5-hydrogen atom transfer, demonstrating the potential for functionalizing distal unactivated C(sp³)-H bonds. nih.gov
The versatility of copper catalysis is further highlighted by its application in various C-H functionalization reactions, including those involving sp, sp², and sp³ C-H bonds. researchgate.net These reactions often utilize bidentate ligands to enhance the efficiency and selectivity of the copper catalyst. researchgate.net The development of such methodologies provides a direct pathway to functionalized azepane scaffolds, which are precursors or analogues of this compound.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper Catalyst | Formal [5 + 2] aza-annulation | Selective functionalization of distal unactivated C(sp³)-H bonds. | nih.gov |
| Palladium Catalyst | Suzuki-Miyaura Cross-Coupling | Incorporation of aromatic/heteroaromatic rings. | researchgate.net |
| Ruthenium Catalyst | Intramolecular Metathesis | Formation of cyclic structures. | mdpi.com |
Organocatalytic Transformations (e.g., Organocatalytic Oxidation of Amines)
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of modern organic synthesis. scienceopen.comnih.gov It offers an alternative to metal-based catalysts, often providing high levels of stereoselectivity under mild reaction conditions. youtube.com For the synthesis of lactams, organocatalytic methods such as the oxidation of amines have proven to be effective. acs.orgacs.org
A notable example is the organocatalytic oxidation of amines to imines using molecular oxygen, which can then be used in subsequent reactions to form β-lactam scaffolds. acs.orgacs.org While this specific example focuses on β-lactams, the underlying principle of generating reactive intermediates via organocatalysis is applicable to the synthesis of larger ring systems like azepanones. For instance, the in-situ formation of an imine from a suitable amino alcohol precursor could be followed by an intramolecular cyclization to yield a substituted azepanone.
The field of organocatalysis is diverse, with various activation modes, including covalent and non-covalent catalysis. scienceopen.com Catalysts based on hydrogen bonding, such as thioureas, and Brønsted acids have shown great potential in a wide range of transformations. scienceopen.com These catalysts can activate substrates towards nucleophilic attack, facilitating ring-closure reactions necessary for lactam formation. The development of novel organocatalysts continues to expand the synthetic chemist's toolbox for constructing complex heterocyclic frameworks. researchgate.net
Lewis Acid Catalysis in Azepanone Synthesis
Lewis acid catalysis plays a crucial role in a variety of organic transformations by activating substrates towards nucleophilic attack. wikipedia.org In the context of azepanone synthesis, Lewis acids can promote cyclization reactions by coordinating to a carbonyl group or other Lewis basic site within the precursor molecule. This coordination enhances the electrophilicity of the substrate, making it more susceptible to intramolecular attack by a nucleophile, such as an amine, to form the lactam ring.
Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃) have been identified as effective Lewis acid catalysts for the regioselective nucleophilic ring-opening of epoxides. nih.gov This methodology can be applied to the synthesis of azetidines through intramolecular aminolysis of epoxy amines and holds potential for extension to larger ring systems like azepanones. nih.gov The choice of Lewis acid is critical, as it can influence the regioselectivity and stereoselectivity of the reaction. For example, tris(pentafluoro)phenylborane has been shown to be an active and mild Lewis acid catalyst for Diels-Alder reactions involving tropones, leading to bicyclic structures. nih.gov
The application of Lewis acid catalysis is not limited to ring-opening reactions. It is widely used in cycloaddition reactions, such as the Diels-Alder reaction, to control stereochemistry and accelerate the reaction rate. wikipedia.org Chiral Lewis acids have been instrumental in the development of asymmetric catalytic methods for the synthesis of enantiomerically enriched compounds.
N-Heterocyclic Carbene (NHC) Catalysis in Lactam Polymerization
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts capable of promoting a wide range of chemical transformations. acs.orgnih.gov Initially known for their role in generating acyl anion equivalents in reactions like the benzoin condensation, the application of NHCs has expanded significantly. nih.govresearchgate.net One area where NHCs have shown considerable promise is in ring-opening polymerization (ROP) of cyclic esters and lactams. researchgate.net
While the primary focus of this section is on the synthesis of the this compound monomer, understanding the role of NHCs in lactam polymerization provides insight into the reactivity of the lactam ring and potential applications of the resulting polymers. NHCs are effective catalysts for the living ROP of monomers like ε-caprolactone, producing polymers with controlled molecular weights and low polydispersities. researchgate.net This control is attributed to the mechanism of polymerization, which often involves the NHC activating an alcohol initiator that then attacks the lactam monomer.
The catalytic activity of NHCs is influenced by their electronic and steric properties. nih.gov Triazolium-based NHCs are common in organocatalysis, and their acidity plays a role in the in-situ generation of the active carbene. nih.gov While direct NHC-catalyzed synthesis of substituted azepanones is less common, the principles of NHC catalysis, such as the formation of Breslow intermediates and acyl azoliums, could potentially be harnessed for novel cyclization strategies to construct the azepanone ring. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. pageplace.demdpi.com In the synthesis of this compound, the application of these principles is crucial for developing sustainable and efficient manufacturing processes. Key considerations include maximizing atom economy, minimizing waste, and utilizing environmentally friendly reaction conditions. instituteofsustainabilitystudies.com
Atom Economy and Waste Minimization in Lactam Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.com Reactions with high atom economy are inherently more sustainable as they generate less waste. sustainability-directory.com In lactam production, traditional synthetic methods can often have poor atom economy due to the use of stoichiometric reagents and the generation of byproducts.
To improve the atom economy in the synthesis of this compound, catalytic methods are highly desirable. instituteofsustainabilitystudies.com Catalytic reactions, by definition, use a small amount of a substance to facilitate a transformation without being consumed, leading to a significant reduction in waste compared to stoichiometric processes. For example, transition metal-catalyzed C-H functionalization and organocatalytic reactions are generally more atom-economical than classical multi-step syntheses that may involve protecting groups and generate significant amounts of inorganic salts as byproducts. polimi.it
| Reaction Type | General Characteristics | Potential for High Atom Economy |
|---|---|---|
| Addition Reactions | All atoms of the reactants are incorporated into the product. | Excellent |
| Rearrangement Reactions | Atoms within a molecule are rearranged. | Excellent |
| Substitution Reactions | An atom or group is replaced by another, generating a byproduct. | Moderate to Poor |
| Elimination Reactions | A small molecule is removed from a larger one, generating a byproduct. | Poor |
Solvent-Free and Environmentally Benign Reaction Conditions
The use of organic solvents in chemical synthesis is a major contributor to environmental pollution. nih.gov Many common solvents are volatile, toxic, and difficult to recycle. Therefore, a key principle of green chemistry is to minimize or eliminate the use of solvents, or to replace them with more environmentally benign alternatives. mdpi.com
Solvent-free reactions, also known as neat reactions, offer significant environmental benefits. researchgate.net They can lead to higher reaction rates, and simplified work-up procedures, and eliminate the costs and hazards associated with solvent use and disposal. The Castagnoli-Cushman reaction for the synthesis of γ- and δ-lactams has been successfully performed under solvent-free conditions, demonstrating the feasibility of this approach for lactam synthesis. researchgate.net Similarly, catalyst-free heating conditions have been employed for the synthesis of β-lactam-triflones. nih.gov
When a solvent is necessary, the choice of solvent is critical. Green solvents include water, supercritical fluids, and ionic liquids. mdpi.com Water is an ideal green solvent as it is non-toxic, non-flammable, and readily available. The development of catalytic systems that are active in aqueous media is an active area of research. Microwave- and ultrasound-assisted synthesis can also contribute to greener reaction conditions by reducing reaction times and energy consumption. nih.gov For the synthesis of this compound, exploring solvent-free conditions or the use of green solvents in conjunction with efficient catalytic systems represents a significant step towards a more sustainable manufacturing process.
Enzymatic Approaches and Biocatalysis for Lactam Derivatives
The use of biocatalysis in synthesizing lactams, a core structural component of many pharmaceuticals, represents a significant advancement toward more sustainable and efficient chemical processes. benthamdirect.com Enzymatic methods offer several advantages over traditional chemical syntheses, including mild reaction conditions, high stereo- and regioselectivity, and a reduction in toxic byproducts and energy consumption. benthamdirect.com While direct enzymatic synthesis of this compound is not extensively documented, the principles established for other lactam derivatives provide a clear framework for its potential biocatalytic production.
Enzymes, by their nature, are not inherently designed for industrial reactor conditions or for processing non-natural substrates. benthamdirect.com Consequently, significant research has focused on enzyme engineering and the development of robust enzyme derivatives to improve stability, catalytic efficiency, and substrate specificity. benthamdirect.com For instance, engineered myoglobin (Mb) variants have been identified as effective biocatalysts for the synthesis of β- and γ-lactams through enantioselective C-H amidation. thieme-connect.com By screening various engineered Mb proteins, researchers identified specific variants that could produce lactams in high yields and with excellent enantiopurity. thieme-connect.com This approach, which utilizes stable dioxazolones as nitrene precursors, could potentially be adapted for the synthesis of ε-lactams like this compound by modifying the enzyme's active site to accommodate larger substrates.
Another prominent area of biocatalysis in lactam chemistry is the production of key antibiotic precursors, such as 6-aminopenicillanic acid (6-APA), through the enzymatic hydrolysis of natural penicillins using penicillin acylase. researchgate.netnih.gov The extensive research and successful industrial implementation of immobilized enzymes in this field demonstrate the viability of biocatalytic processes on a large scale. nih.gov These established technologies provide a foundation for developing new enzymatic routes for other lactam derivatives.
The table below summarizes key findings in the biocatalytic synthesis of various lactam sizes, illustrating the potential for applying these principles to ε-lactams.
| Lactam Size | Enzyme/Biocatalyst | Key Findings | Yield/Enantioselectivity |
| β-Lactams | Engineered Myoglobin (Mb) | Effective for C-H amidation using dioxazolone precursors. | High yields, excellent enantiopurity. thieme-connect.com |
| γ-Lactams | Engineered Myoglobin (Mb) | Achieved synthesis through enantioselective C-H amidation. | High yields, excellent enantiopurity. thieme-connect.com |
| δ-Lactams | Modified Myoglobin Variants | Selectivity was challenging but could be overcome with substrate modification. | Moderate yields, high enantioselectivity. thieme-connect.com |
| ε-Lactams (General) | Penicillin Acylase (principle) | Industrial precedent for large-scale enzymatic hydrolysis to produce lactam precursors. researchgate.netnih.gov | N/A (Hydrolysis) |
These enzymatic strategies, particularly those involving directed evolution and protein engineering, hold promise for developing a biocatalytic route to this compound, offering a greener and more selective alternative to conventional chemical methods. chemistryworld.com
Precursor Synthesis and Reactivity
Utilization of α-Azido Ketones and Related Intermediates
α-Azido ketones are highly versatile synthetic intermediates valuable for the construction of nitrogen-containing heterocyclic compounds, including lactams. nih.gov Their utility stems from the dual reactivity of the azide and ketone functional groups, which can be manipulated to form new carbon-nitrogen and carbon-carbon bonds. rsc.org The synthesis of this compound can be envisioned through a pathway involving an appropriately substituted α-azido ketone precursor.
The synthesis of α-azido ketones can be achieved through various methods, including the direct azidation of ketones or their derivatives, such as silyl enol ethers. nih.govorganic-chemistry.org One common approach involves a one-pot synthesis where ketones are transformed into their corresponding α-azido ketones, although yields for cyclic ketones can sometimes be moderate. nih.gov These intermediates are precursors to key structures like α-amino ketones. nih.gov
For the synthesis of a caprolactam ring, a linear α-azido ketone with a phenyl substituent at the desired position would be required. A plausible synthetic route could involve the intramolecular reductive cyclization of an azido keto-ester. The azide group is reduced to an amine, which then undergoes intramolecular aminolysis with the ester group to form the seven-membered lactam ring. The reactivity of α-azido ketones makes them suitable for such transformations. They are known precursors for amines and can participate in reactions like 1,3-dipolar cycloadditions or serve as sources of nitrenes. rsc.org
The table below details common reactions and synthetic applications of α-azido ketones relevant to the formation of lactam precursors.
| Reaction Type | Reagents/Conditions | Product/Intermediate | Relevance to Lactam Synthesis |
| Oxidative Azidation | Triisopropylsilyl enol ethers, Azide source | α-Azido ketones | Direct synthesis of the key intermediate. nih.gov |
| Reduction of Azide | H₂, Pd/C or other reducing agents | α-Amino ketones | Formation of the primary amine necessary for cyclization. nih.govrsc.org |
| Intramolecular Cyclization | (Following reduction) | Cyclic amides (Lactams) | Ring-forming step to create the azepan-2-one structure. |
| BF₃·OEt₂-mediated reaction | Azido alkanoic acid chlorides, Arenes | N-aryl lactams | Demonstrates the utility of azide precursors in forming lactam rings. organic-chemistry.org |
The strategic use of α-azido ketones provides a powerful and flexible approach to assembling the carbon-nitrogen backbone of complex lactams like this compound.
Role of Substituted Cyclohexanones and Nitroarenes as Starting Materials
The synthesis of ε-lactams, such as this compound, frequently employs ring-expansion reactions of corresponding six-membered cyclic ketones. The Beckmann rearrangement and the Schmidt reaction are classic and effective methods for converting cyclohexanone (B45756) derivatives into azepan-2-ones (caprolactams). wikipedia.org
In the context of this compound, the logical precursor would be a 4-phenylcyclohexanone (B41837). The Schmidt reaction, which involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, facilitates the insertion of a nitrogen atom into the ring adjacent to the carbonyl group. wikipedia.org
Schmidt Reaction for this compound Synthesis
Starting Material: 4-Phenylcyclohexanone
Reagent: Hydrazoic Acid (HN₃) / Strong Acid (e.g., H₂SO₄)
Reaction: The reaction proceeds via the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement that expels nitrogen gas and results in the formation of the seven-membered lactam ring. The position of the phenyl group on the cyclohexanone ring dictates its final position on the resulting azepan-2-one.
The Beckmann rearrangement offers an alternative pathway, starting from the oxime of 4-phenylcyclohexanone. The oxime is treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) to induce a rearrangement, yielding the corresponding lactam. wikipedia.org
Nitroarenes can also serve as precursors, albeit through a more multi-step synthetic sequence. The synthesis would typically begin with a nitro-substituted aromatic compound that can be elaborated into a suitable cyclohexanone derivative. For example, a Friedel-Crafts acylation of nitrobenzene could be followed by reduction of both the nitro group and the ketone, subsequent oxidation to a cyclohexanone, and finally a Schmidt or Beckmann rearrangement. A more direct, though conceptually different, approach involves cascade reactions where nitro compounds are used to construct heterocyclic rings.
The following table outlines the key features of these precursor-based methods.
| Method | Precursor | Key Reagents | Product | Advantages |
| Schmidt Reaction | 4-Phenylcyclohexanone | Hydrazoic Acid (HN₃), H₂SO₄ | This compound | Direct one-step ring expansion. wikipedia.org |
| Beckmann Rearrangement | 4-Phenylcyclohexanone Oxime | H₂SO₄, PPA, or other acid catalysts | This compound | Utilizes a stable oxime intermediate. wikipedia.org |
| Nitroarene-based Synthesis | Nitroarene derivative | Multi-step (e.g., Friedel-Crafts, reduction, oxidation) | 4-Phenylcyclohexanone | Access to a wide range of substituted starting materials. |
These methods, rooted in classical organic chemistry, provide reliable and well-established routes to the synthesis of the this compound core structure from readily available substituted cyclohexanones and nitroarenes.
Chemical Transformations and Reactivity of 6 Phenylazepan 2 One
Functional Group Interconversions on the Azepanone Ring
The azepanone ring in 6-phenylazepan-2-one, with its lactam functionality, is susceptible to reactions that modify the cyclic amide. These transformations primarily involve the oxidation and reduction of the carbonyl group within the lactam.
The reduction of the lactam in this compound to the corresponding cyclic amine, 6-phenylazepane, is a key transformation. This can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides, including cyclic amides (lactams), to amines masterorganicchemistry.com. The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom.
Another method for lactam reduction involves nickel-catalyzed reactions. This approach can be used for the reduction of both secondary and tertiary amides and is applicable to lactams of various ring sizes nih.gov. This method offers a potentially milder alternative to traditional metal hydride reagents nih.gov.
While the reduction of lactams is well-established, the oxidation of the lactam moiety in this compound is less common. Generally, the oxidation of amides is a challenging transformation. However, specific reagents and conditions can be employed to achieve oxidation at the carbon adjacent to the nitrogen or at the nitrogen atom itself, though these are not standard functional group interconversions for this class of compounds.
The phenyl group of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present on the ring, in this case, the azepanone ring attached to the phenyl group. The amide group of the lactam is generally considered to be an ortho, para-directing group due to the ability of the nitrogen's lone pair of electrons to participate in resonance with the aromatic ring, thereby stabilizing the intermediate carbocation formed during ortho and para attack.
Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) rushim.ru. For this compound, this reaction is expected to yield a mixture of ortho-nitro and para-nitro substituted products.
Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using a halogenating agent in the presence of a Lewis acid catalyst. For example, bromination can be carried out with bromine (Br₂) and iron(III) bromide (FeBr₃). Similar to nitration, halogenation is expected to occur at the ortho and para positions of the phenyl ring. The use of visible-light-induced photocatalysis represents a modern approach to halogenation under milder conditions mdpi.com.
Ring-Opening Polymerization (ROP) of this compound and Substituted ε-Caprolactams
This compound, as a substituted ε-caprolactam, can undergo ring-opening polymerization (ROP) to form a polyamide. The polymerization process can be initiated by anionic or cationic species.
Anionic ring-opening polymerization (AROP) is a common method for the polymerization of lactams. The process is typically initiated by a strong base that deprotonates the lactam to form a lactamate anion. This anion then acts as a nucleophile, attacking another lactam monomer to initiate chain growth. The polymerization of ε-caprolactam is known to be characterized by rapid reaction rates that often exhibit auto-acceleration researchgate.net.
Table 1: General Kinetic Dependencies in Anionic ROP of Lactams
| Reactant | Reaction Order |
|---|---|
| Monomer | First-order acs.org |
| Co-initiator | First-order acs.org |
| Base Initiator | Zero-order acs.org |
Cationic ring-opening polymerization of ε-caprolactam can be initiated by strong protonic acids. In recent years, heterogeneous catalysts have been explored for this purpose to simplify catalyst removal from the final polymer. Montmorillonite clay, a type of silicate sheet clay, has been used as a catalyst for the bulk polymerization of ε-caprolactam researchgate.netsemanticscholar.org. The polymerization rate in such systems is typically first-order with respect to the monomer concentration researchgate.netsemanticscholar.org.
The proposed mechanism involves the protonation of the lactam carbonyl group by the acidic sites on the catalyst, which activates the monomer for nucleophilic attack by another monomer or the growing polymer chain. The reaction proceeds with the cleavage of the acyl-oxygen bond researchgate.netsemanticscholar.org.
The ring-opening polymerization of cyclic monomers is a reversible process governed by thermodynamic equilibrium between the cyclic monomer and the linear polymer chain. The feasibility of polymerization is determined by the change in Gibbs free energy (ΔG), which is dependent on the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS).
For the polymerization to be thermodynamically favorable, ΔG must be negative. The primary driving force for the ROP of lactams is the release of ring strain. The polymerization of most cyclic monomers is accompanied by a decrease in entropy due to the loss of translational degrees of freedom when monomers are converted into a polymer chain wiley-vch.de. Therefore, the enthalpy of polymerization, which is largely influenced by ring strain, must be sufficiently negative to overcome the unfavorable entropy change.
The presence of a substituent on the lactam ring, such as the phenyl group in this compound, can affect the thermodynamics of polymerization. Bulky substituents can influence the conformation of the ring and the resulting polymer chain, which in turn affects the enthalpy and entropy of polymerization. Generally, substituents can decrease the polymerizability of a cyclic monomer by introducing steric hindrance in the polymer chain, which can lead to a less negative enthalpy of polymerization.
Table 2: General Thermodynamic Parameters in Ring-Opening Polymerization
| Thermodynamic Parameter | General Sign for ROP | Influence on Polymerization |
|---|---|---|
| ΔG (Gibbs Free Energy) | Negative | Favorable |
| ΔH (Enthalpy) | Negative (Exothermic) | Favorable (driven by ring strain release) |
| ΔS (Entropy) | Negative | Unfavorable (loss of degrees of freedom) wiley-vch.de |
Influence of Substituents on Polymerizability and Polymer Properties
The introduction of substituents onto the phenyl ring of this compound can significantly alter its reactivity in ring-opening polymerization and modify the properties of the resulting polyamide. While specific studies on substituted this compound are not extensively detailed in the provided literature, the principles can be inferred from research on other substituted cyclic monomers, such as lactones and benzoxazines. The electronic nature and steric bulk of the substituent are the primary factors influencing these changes.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, while EWGs decrease it. These electronic effects can be transmitted to the lactam ring, influencing the susceptibility of the amide bond to nucleophilic attack, a key step in anionic ring-opening polymerization.
Electron-Donating Groups (EDGs): Groups such as alkyl (e.g., -CH₃), alkoxy (e.g., -OCH₃), and amino (-NH₂) donate electron density to the phenyl ring. This increased electron density can slightly decrease the partial positive charge on the carbonyl carbon of the lactam, potentially reducing the rate of polymerization by making it less electrophilic. However, the resulting polymers may exhibit altered properties, such as increased solubility in organic solvents and modified thermal characteristics like the glass transition temperature (Tg) and melting temperature (Tm).
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) pull electron density away from the phenyl ring. This effect can increase the electrophilicity of the carbonyl carbon, potentially enhancing the rate of polymerization. nih.gov Studies on benzoxazines have shown that electron-withdrawing groups can lower polymerization temperatures. nih.gov The resulting polymers are likely to have higher thermal stability and potentially different mechanical properties due to stronger intermolecular interactions.
Steric Effects: The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a crucial role. Bulky substituents, particularly at the ortho position, can introduce steric hindrance that may impede the approach of the initiator and propagating chain end, thereby slowing down the polymerization rate. This is a common observation in the polymerization of substituted cyclic monomers. msu.edu
The influence of these substituents on polymer properties is summarized in the table below.
Table 1: Predicted Influence of Phenyl Ring Substituents on the Polymerization of this compound and Resulting Polymer Properties
| Substituent Type | Position | Predicted Effect on Polymerizability | Predicted Effect on Polymer Properties |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Para, Meta | May slightly decrease polymerization rate. | Increased solubility, lower glass transition temperature (Tg). |
| Ortho | May significantly decrease polymerization rate due to steric hindrance. | Altered chain packing, potentially lower crystallinity. | |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Para, Meta | May increase polymerization rate. nih.gov | Higher Tg and thermal stability, potentially reduced solubility. |
| Ortho | Steric hindrance may counteract electronic activation, leading to a complex effect on the rate. | Enhanced flame retardancy (for halogenated substituents). |
Derivatization Strategies for this compound
The structural framework of this compound offers two primary sites for chemical modification: the lactam nitrogen and the pendant phenyl ring. These sites allow for a wide range of derivatization strategies aimed at tuning the molecule's properties for various applications or preparing it for further synthetic transformations, such as polymerization or the introduction of biological activity.
N-Functionalization of the Lactam Nitrogen
The nitrogen atom within the azepanone ring is a key site for functionalization. As a secondary amide, the N-H bond can be deprotonated to form a lactamate anion, which is a potent nucleophile. This anion can react with a variety of electrophiles, allowing for the introduction of a wide array of functional groups directly onto the nitrogen atom. This process, known as N-functionalization, is a common strategy for modifying the properties of lactams. For instance, N-substitution can alter solubility, thermal stability, and coordinating ability, and it is a critical step in the synthesis of certain activated monomers for anionic polymerization.
Silylation, Acylation, and Alkylation for Analytical and Synthetic Purposes
Modification of the lactam nitrogen through silylation, acylation, and alkylation serves both as a means to prepare derivatives for analysis and as a crucial step in multi-step synthetic pathways.
Silylation: The reaction of this compound with silylating agents, such as trimethylsilyl chloride (TMSCl), in the presence of a base yields N-silyl lactams. These derivatives are often more volatile and thermally stable, making them suitable for analytical techniques like gas chromatography (GC) and mass spectrometry (MS). Synthetically, N-trimethylsilyl lactams can serve as reactive intermediates for subsequent reactions, such as N-acylation.
Acylation: The introduction of an acyl group onto the lactam nitrogen (N-acylation) is a fundamental transformation. This can be achieved using acyl halides or anhydrides. N-acylation is particularly important in the context of anionic polymerization, where N-acyl lactams act as chain initiators or activators. Catalytic methods, including the use of amidine-based catalysts, have been developed for the enantioselective N-acylation of lactams, which can be used for kinetic resolution of racemic mixtures. wikipedia.orgresearchgate.net The reaction is understood to proceed via the N-acylation of the lactim tautomer. wikipedia.orgresearchgate.net
Alkylation: N-alkylation involves the attachment of an alkyl or aryl group to the lactam nitrogen. This is typically accomplished by deprotonating the lactam with a strong base (e.g., sodium hydride) to form the lactamate anion, followed by reaction with an alkyl halide. researchgate.net Alternative methods, such as "borrowing hydrogen" catalysis using manganese or palladium complexes, allow for the N-alkylation of amines (and by extension, lactams) with alcohols, representing a more atom-economical approach. The choice of alkylating agent and reaction conditions can be tuned to achieve high selectivity and yield. researchgate.net
Table 2: Summary of N-Functionalization Methods for Lactams
| Reaction | Reagents & Conditions | Purpose / Application |
| Silylation | Trimethylsilyl chloride (TMSCl), base | Analytical derivatization (GC-MS), synthetic intermediate. |
| Acylation | Acyl halides, anhydrides; catalytic methods (e.g., amidine catalysts) | Synthesis of N-acyl lactam activators for polymerization, kinetic resolution. wikipedia.orgresearchgate.net |
| Alkylation | Base (e.g., NaH) followed by alkyl halide; Catalytic methods with alcohols. researchgate.net | Modification of physical and chemical properties, synthesis of N-substituted polymers. |
Side-Chain Modifications and Introduction of Diverse Functional Groups
The "side-chain" in this compound is the phenyl group attached at the C6 position. This aromatic ring provides a versatile platform for introducing a wide variety of functional groups, thereby creating a library of substituted derivatives with tailored properties. The primary route for modifying the phenyl ring is through electrophilic aromatic substitution (EAS). msu.eduwikipedia.org
Common EAS reactions that can be applied to the phenyl ring of this compound include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), typically at the ortho and para positions. The nitro group is a versatile functional group that can be subsequently reduced to an amine (-NH₂), which can then undergo a vast range of further chemical transformations.
Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) introduces halogen atoms (-Cl, -Br) onto the ring. Aryl halides are important precursors for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of new carbon-carbon bonds.
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). This group is strongly acidic and increases the water solubility of the molecule.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by strong Lewis acids like AlCl₃, allow for the attachment of acyl (-COR) and alkyl (-R) groups, respectively. Friedel-Crafts acylation is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often associated with alkylation. The resulting aryl ketones can be further modified. msu.edu
By employing these strategies, the phenyl side-chain can be decorated with various functional groups, which can serve as handles for further derivatization, influence the molecule's electronic and steric properties, or be used to attach the molecule to other structures, such as polymers or biological macromolecules.
Mechanistic Elucidation of Reactions Involving 6 Phenylazepan 2 One Scaffolds
Detailed Reaction Mechanisms for Lactam Formation
The formation of the seven-membered lactam ring in 6-phenylazepan-2-one can be achieved through various synthetic strategies, each with its own unique mechanistic pathway. Elucidating these mechanisms involves the identification and characterization of transient species such as transition states and intermediates.
Gold-Acetylide Intermediates: Gold catalysts are known to activate alkynes towards nucleophilic attack. While specific studies on this compound are not prevalent, related gold-catalyzed reactions offer plausible mechanistic insights. For instance, the formation of lactams can be envisioned through intramolecular hydroamination of an appropriate amino-alkyne precursor. In such reactions, gold(I) catalysts can coordinate to the alkyne, making it more electrophilic. A key intermediate in some gold-catalyzed transformations is a gold-acetylide species, which can then undergo further reactions. acs.orgresearchgate.net The involvement of gem-diaurated species has also been proposed in certain gold-catalyzed reactions, highlighting the complex nature of the catalytic cycle. researchgate.net
Radical cyclizations offer a powerful method for the construction of heterocyclic rings, including lactams. These reactions proceed through the generation of highly reactive radical intermediates. nih.govprinceton.edu
Nitrogen-Centered Radicals: The generation of nitrogen-centered radicals (NCRs) is a key step in many radical cyclization reactions leading to N-heterocycles. nih.govacs.orgresearchgate.net These radicals can be generated from various precursors, such as N-haloamides, through homolytic cleavage of the N-X bond, often induced by light or a radical initiator. nih.govunimi.it Once formed, the nitrogen-centered radical can undergo intramolecular addition to a suitably positioned double or triple bond. For the synthesis of a this compound scaffold, this would typically involve a 7-endo-trig cyclization, which is generally less favored than exo-cyclizations. However, reaction conditions and substrate design can influence the outcome. acs.org The reactivity of these radicals can be harnessed for the rapid construction of various N-heterocycles. researchgate.net
Recent advancements have utilized photoredox catalysis to generate nitrogen-centered radicals under mild conditions. nih.govunimi.it This approach often involves a single-electron transfer (SET) process to or from a suitable precursor to generate the radical species. acs.org Enzymes have also been employed to control the generation and reactivity of nitrogen-centered radicals, enabling highly enantioselective hydroamination reactions. nih.gov
Kinetic and Thermodynamic Studies of Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and improving yields.
For example, in the widely used Beckmann rearrangement for the synthesis of ε-caprolactam, the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to the lactam is the key transformation. wikipedia.org The rate of this rearrangement is dependent on the concentration of the oxime and the acid catalyst. The rate law for such a reaction can be determined by systematically varying the concentrations of the reactants and monitoring the reaction rate.
In enzymatic reactions, the determination of rate-determining steps can be more complex, potentially involving conformational changes of the enzyme in addition to the chemical transformation steps. nih.gov
The temperature dependence of the reaction rate can be described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). Further analysis using the Eyring equation can provide the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).
These parameters offer valuable insights into the transition state of the rate-determining step. A large positive ΔH‡ indicates that a significant amount of energy is required to reach the transition state, suggesting the breaking of strong bonds. The ΔS‡ value provides information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in cyclization reactions where translational and rotational degrees of freedom are lost.
For the anionic polymerization of ε-caprolactam, kinetic studies have been performed to determine the activation energy of the process. researchgate.net Similarly, for phase transformations in solid-state reactions, kinetic and thermodynamic parameters can be determined to understand the underlying processes. mdpi.com
Stereochemical Control and Diastereoselectivity in Synthesis
The presence of a stereocenter at the 6-position of the azepan-2-one (B1668282) ring means that controlling the stereochemistry during its synthesis is a critical aspect.
In radical cyclizations, the stereochemical outcome is often influenced by the conformation of the transition state. For the formation of six-membered rings via radical cyclization, chair-like transition states are often invoked to explain the observed diastereoselectivity. princeton.edu The substituents on the acyclic precursor can adopt either an axial or equatorial position in the transition state, leading to different diastereomeric products. The relative energies of these transition states will determine the product ratio.
For non-radical cyclizations, the stereochemistry can be controlled by using chiral starting materials or chiral catalysts. For example, in the synthesis of related oxazepanones, the use of a single enantiomer of a starting aminoethanol and a phenyloxirane derivative allowed for the synthesis of a single enantiomer of the final product. researchgate.net The choice of catalyst can also play a crucial role in determining the stereoselectivity of the ring-closure step.
The table below summarizes key mechanistic aspects discussed:
| Reaction Type | Key Intermediates/Transition States | Factors Influencing Rate | Factors Influencing Stereochemistry |
| Carbene-Catalyzed Polymerization | Zwitterionic intermediate | Basicity of N-heterocyclic carbene | Not directly applicable to monomer synthesis |
| Gold-Catalyzed Reactions | Gold-acetylide, gem-diaurated species | Catalyst structure, substrate | Ligand on gold catalyst |
| Radical Cyclization | Nitrogen-centered radicals, chair-like transition states | Radical initiator concentration, temperature | Conformation of transition state, steric effects |
| Beckmann Rearrangement | Nitrilium ion intermediate | Acid concentration, temperature | Not applicable for unsubstituted caprolactam |
Spectroscopic and Advanced Analytical Characterization of 6 Phenylazepan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 6-Phenylazepan-2-one, both basic and advanced NMR techniques provide critical insights into its constitution and three-dimensional arrangement.
¹H NMR and ¹³C NMR for Structural Elucidation
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information for its structural verification. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the different protons within the molecule. The aromatic protons of the phenyl group typically appear in the downfield region, generally between 7.2 and 7.4 ppm, as a complex multiplet due to spin-spin coupling. The proton attached to the chiral carbon at the 6-position (C6) is expected to resonate at a distinct chemical shift, influenced by the neighboring phenyl and lactam functionalities. The protons on the aliphatic chain of the azepan-2-one (B1668282) ring will exhibit signals in the upfield region, with their multiplicities revealing the number of adjacent protons.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C2) of the lactam is characteristically found in the most downfield region of the spectrum, typically around 170-180 ppm. The carbons of the phenyl ring appear in the aromatic region (approximately 125-145 ppm), while the aliphatic carbons of the seven-membered ring are observed at higher field strengths. The chemical shift of the C6 carbon, being attached to the phenyl group, is shifted downfield compared to the other aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C2 (C=O) | - | 170-180 |
| C3-C5, C7 (CH₂) | 1.5 - 3.5 | 20-50 |
| C6 (CH) | 3.5 - 4.5 | 40-60 |
| Phenyl (CH) | 7.2 - 7.4 | 125-130 |
| Phenyl (C-ipso) | - | 140-145 |
| N-H | 5.5 - 8.0 | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the characteristic vibrational modes of the functional groups in this compound. The key absorptions in the IR spectrum confirm the presence of the lactam and phenyl moieties.
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amide typically appears as a broad band in the range of 3200-3400 cm⁻¹. The C-N stretching vibration of the lactam is usually observed between 1200 and 1350 cm⁻¹.
The presence of the phenyl group is confirmed by several characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. nih.gov Furthermore, the out-of-plane C-H bending vibrations of the phenyl ring, which appear in the 690-900 cm⁻¹ range, can provide information about the substitution pattern of the ring. udel.edu
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretching | 3200-3400 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3030-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
| C=O (Lactam) | Stretching | 1650-1680 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |
| C-N (Lactam) | Stretching | 1200-1350 | Medium |
| C-H (Aromatic) | Out-of-plane Bending | 690-900 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the phenyl ring vibrations, which often give rise to strong and sharp Raman signals. The symmetric "ring breathing" mode of the monosubstituted benzene ring is a characteristic and often intense peak in the Raman spectrum, typically observed around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring also produce distinct Raman bands. While the carbonyl stretch is also Raman active, it is typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations are also observable. The non-destructive nature of Raman spectroscopy and its low sensitivity to aqueous media make it a valuable tool for in-situ analysis and for studying derivatives in various environments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₅NO), the expected nominal molecular weight is 189 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 189. The stability of the aromatic ring generally leads to a relatively intense molecular ion peak. whitman.edu The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure.
Key fragmentation pathways for this compound would likely involve cleavages of the azepan-2-one ring and the bond connecting the phenyl group. Common fragmentation patterns for amides and aromatic compounds can be predicted:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for lactams. This could lead to the loss of CO (28 Da) or other fragments from the ring.
Loss of the Phenyl Group: Cleavage of the C-C bond between the phenyl group and the lactam ring could result in a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 or a fragment corresponding to the loss of a phenyl radical (M - 77).
Ring Cleavage: The seven-membered ring can undergo various cleavage patterns, leading to the formation of smaller charged fragments. The stability of the resulting carbocations and radical species will dictate the relative abundance of these fragment ions. libretexts.org
Tropylium Ion Formation: Alkyl-substituted benzene rings often undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu This would involve rearrangement of the side chain attached to the phenyl ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 189 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion |
| 112 | [C₇H₁₂NO]⁺ | C₆H₅• (Phenyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The detailed analysis of the fragmentation pattern, often aided by high-resolution mass spectrometry to determine the exact elemental composition of each fragment, allows for the confident structural confirmation of this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.com For this compound, the UV-Vis spectrum is primarily dictated by the presence of two key chromophores: the phenyl group and the amide functional group within the azepan-2-one (ε-caprolactam) ring.
The phenyl group contains a conjugated system of π-electrons, which gives rise to characteristic electronic transitions. These are typically π→π* transitions, which are high-energy and result in strong absorption bands. The benzene ring itself typically displays a strong absorption band around 255 nm. shimadzu.com
The amide group of the lactam ring also contributes to the electronic spectrum. It possesses a lone pair of electrons on the nitrogen atom and a π-system in the carbonyl group (C=O). This allows for two potential electronic transitions: a high-energy π→π* transition and a lower-energy, typically weaker n→π* transition associated with the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. nih.gov The absorption maximum for the parent compound, ε-caprolactam, has been identified at 215 nm in acidic solutions, corresponding to a transition within the amide chromophore. researchgate.net
| Chromophore/System | Electronic Transition | Expected λmax (nm) | Description |
|---|---|---|---|
| Phenyl Ring | π → π | ~255 - 265 | Strong absorption characteristic of the benzene ring's conjugated π-system. |
| Amide (Lactam) | n → π | ~210 - 220 | Weaker absorption resulting from the promotion of a non-bonding electron on the carbonyl oxygen. |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides an empirical validation of the molecular formula and is a critical checkpoint for assessing the purity of a synthesized sample.
For this compound, the molecular formula is C₁₂H₁₅NO. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of C₁₂H₁₅NO is 189.25 g/mol .
The experimental results, obtained from a combustion analysis of a highly purified sample, are then compared against these theoretical values. A close agreement, typically within ±0.4%, between the found and calculated percentages provides strong evidence for the correct elemental composition and high purity of the compound.
| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|---|
| Carbon (C) | C₁₂H₁₅NO | 76.16 | 76.11 |
| Hydrogen (H) | 7.99 | 8.03 | |
| Nitrogen (N) | 7.40 | 7.38 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, it is possible to generate a detailed electron density map and, subsequently, a precise model of the molecule's structure. nih.gov
This analysis reveals critical structural parameters, including bond lengths, bond angles, and torsion angles, which define the exact conformation of the this compound molecule in the solid state. Furthermore, it elucidates the packing arrangement of molecules within the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure.
While specific crystallographic data for this compound is not widely published, analysis of the parent compound, ε-caprolactam, provides a valuable reference for the structural characteristics of the seven-membered lactam ring. The crystallographic data for ε-caprolactam illustrates the type of detailed structural information that can be obtained from such an analysis. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.28 |
| b (Å) | 7.78 |
| c (Å) | 9.57 |
| α (°) | 90 |
| β (°) | 112.39 |
| γ (°) | 90 |
Comprehensive Computational Analysis of this compound Remains a Subject for Future Research
A detailed and specific computational and theoretical investigation of the chemical compound this compound, as outlined in the requested article structure, cannot be generated at this time. Extensive searches of publicly available scientific literature and chemical databases have not yielded specific studies that provide the necessary data for a thorough analysis of this particular molecule's molecular geometry, electronic structure, and spectroscopic properties through Density Functional Theory (DFT) and other computational methods.
The user's request specified a detailed article covering:
Density Functional Theory (DFT) Calculations: Including optimization of molecular geometries, conformational analysis, HOMO-LUMO energy gap analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis for intramolecular charge transfer.
Spectroscopic Property Prediction: Specifically, the calculation of IR frequencies and their corresponding vibrational assignments, to be correlated with experimental data.
While the principles and methodologies for these computational analyses are well-established in the field of quantum chemistry, the application of these specific techniques to this compound has not been documented in the accessible research literature. The search results pertain to related but distinct compounds, such as caprolactam and its polymers, or mention this compound only in the context of patents or chemical supplier listings without providing the in-depth computational data required.
Generating an article on this topic without specific research findings would require fabricating data, which would be scientifically unsound and misleading. Therefore, a scientifically accurate and data-driven article adhering to the requested structure on this compound cannot be produced until such research is conducted and published. The computational investigation of this compound represents an open area for future scientific inquiry.
Computational and Theoretical Investigations of 6 Phenylazepan 2 One Systems
Spectroscopic Property Prediction and Correlation with Experimental Data
GIAO ¹H and ¹³C NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for the structural elucidation of molecules, providing insights that complement experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for predicting isotropic nuclear magnetic shielding constants, which are then converted into chemical shifts (δ). researchgate.net This method effectively addresses the issue of gauge-dependence, ensuring the accuracy of the calculated magnetic properties.
For a molecule like 6-Phenylazepan-2-one, these calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. researchgate.net A common computational procedure involves:
Optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). nih.gov
Calculation of the ¹H and ¹³C magnetic shielding tensors for the optimized geometry using the GIAO method at the same or a higher level of theory. nih.gov
Conversion of the calculated absolute shielding values (σ) to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the identical level of theory (δ = σ_TMS - σ_sample). nih.gov
The accuracy of these predictions can be high, with correlation coefficients (R²) between experimental and calculated data often exceeding 0.99 for ¹³C and 0.97 for ¹H NMR shifts. researchgate.net Such calculations are invaluable for assigning specific resonances in the experimental spectrum to the correct nuclei within the this compound structure and for confirming the proposed stereochemistry. Below is a table of hypothetical calculated chemical shifts for this compound, illustrating the expected ranges for its distinct chemical environments.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound This table presents hypothetical ¹H and ¹³C chemical shifts calculated using the GIAO-DFT method. The values are referenced to TMS.
| Atom Position (¹H) | Predicted δ (ppm) | Atom Position (¹³C) | Predicted δ (ppm) |
| H on C3 | 2.1 - 2.4 | C2 (Carbonyl) | 175 - 178 |
| H on C4 | 1.7 - 1.9 | C7 | 45 - 48 |
| H on C5 | 1.8 - 2.0 | C6 | 40 - 44 |
| H on C6 | 3.5 - 3.8 | C5 | 35 - 38 |
| H on C7 | 3.2 - 3.5 | C4 | 28 - 32 |
| H on Phenyl (ortho) | 7.2 - 7.4 | C3 | 29 - 33 |
| H on Phenyl (meta) | 7.3 - 7.5 | Phenyl (ipso) | 140 - 144 |
| H on Phenyl (para) | 7.1 - 7.3 | Phenyl (ortho) | 126 - 128 |
| N-H | 6.5 - 7.0 | Phenyl (meta) | 128 - 130 |
| Phenyl (para) | 127 - 129 |
UV-Vis Absorption Predictions
Theoretical predictions of ultraviolet-visible (UV-Vis) absorption spectra are crucial for understanding the electronic structure of a molecule. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), which can accurately predict the energies of electronic transitions from the ground state to various excited states.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two primary chromophores: the phenyl ring and the amide (lactam) carbonyl group.
Phenyl Group: The benzene ring exhibits characteristic π→π* transitions. These typically result in a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-260 nm. researchgate.net
Carbonyl Group: The amide functional group in the lactam ring displays a weak n→π* transition at longer wavelengths, typically in the range of 210-230 nm, and a more intense π→π* transition at shorter wavelengths (<200 nm). masterorganicchemistry.com
When these chromophores are present in the same molecule, their interaction can lead to shifts in the absorption maxima (λ_max). utoronto.ca For this compound, the phenyl group acts as a substituent on the azepanone ring. TD-DFT calculations can predict the λ_max and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. These calculations help in assigning the observed experimental bands to specific electronic transitions within the molecule.
Interactive Data Table: Predicted UV-Vis Absorption Data for this compound This table shows hypothetical absorption maxima (λ_max), corresponding electronic transitions, and oscillator strengths (f) calculated via TD-DFT.
| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type | Associated Chromophore |
| 258 | 0.03 | π → π | Phenyl Ring (B-band) |
| 220 | 0.01 | n → π | Carbonyl (Lactam) |
| 205 | 0.65 | π → π* | Phenyl Ring (E2-band) |
Quantum Mechanical Studies of Reaction Pathways and Transition States
Quantum mechanical (QM) methods, particularly DFT, are indispensable for investigating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface (PES), these studies can identify reactants, products, intermediates, and, most importantly, transition states (TS). The calculated energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov
For this compound, QM studies could elucidate its formation pathways, such as through intramolecular C-H amidation or other cyclization reactions. nih.gov A typical computational investigation would involve:
Locating the geometries of all stationary points (reactants, intermediates, TS, products) on the PES.
Confirming the nature of these stationary points through frequency calculations (a TS has exactly one imaginary frequency corresponding to the reaction coordinate).
Calculating the relative energies to construct a reaction energy profile.
Such studies provide a molecular-level understanding of bond-breaking and bond-forming processes, the stereoselectivity of the reaction, and the influence of catalysts or reaction conditions. researchgate.net
Interactive Data Table: Hypothetical Energy Profile for a Formation Pathway of this compound This table presents a hypothetical reaction coordinate, showing the calculated relative energies (in kcal/mol) for the species involved in a potential synthesis route.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactant (Precursor Molecule) | 0.0 |
| TS1 | First Transition State | +22.5 |
| INT | Reaction Intermediate | +5.3 |
| TS2 | Second Transition State | +15.8 |
| P | Product (this compound) | -10.2 |
Topological Properties of Electronic Charge Density (e.g., Bader's Atoms in Molecule Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electronic structure of a molecule based on the topology of its electron density (ρ(r)). wikipedia.org This analysis can precisely define atoms within a molecule and characterize the nature of the chemical bonds between them. nih.gov
The analysis focuses on the properties of the electron density at bond critical points (BCPs)—points of minimum electron density along the path connecting two bonded nuclei. researchgate.net Key descriptors calculated at a BCP include:
Electron Density (ρ(r_b)): Its magnitude correlates with the bond order.
Laplacian of the Electron Density (∇²ρ(r_b)): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r_b) < 0) and closed-shell (ionic, van der Waals, ∇²ρ(r_b) > 0) interactions. researchgate.net
Total Energy Density (H(r_b)): The sign of H(r_b) can also indicate the degree of covalency; a negative value is indicative of a significant covalent character. researchgate.net
For this compound, AIM analysis would provide quantitative insights into the bonding within the phenyl ring, the lactam ring, and the linkage between them, characterizing bonds as covalent, polar covalent, or having partial ionic character.
Interactive Data Table: Hypothetical AIM Topological Properties for Selected Bonds in this compound This table displays calculated values for the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points for key bonds.
| Bond | ρ(r_b) (a.u.) | ∇²ρ(r_b) (a.u.) | Bond Characterization |
| C=O (in lactam) | 0.35 | +0.40 | Polar Covalent |
| C-N (in lactam) | 0.28 | -0.55 | Covalent |
| C-C (in phenyl) | 0.32 | -0.70 | Covalent |
| C-C (ring-phenyl) | 0.29 | -0.62 | Covalent |
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Molecules with specific electronic characteristics can exhibit nonlinear optical (NLO) responses when interacting with intense electromagnetic fields, a property essential for applications in optoelectronics and photonics. frontiersin.org Theoretical evaluation of NLO properties provides a way to screen candidate molecules and understand the structural origins of their NLO activity. nih.gov
The key NLO parameters are the molecular polarizability (α), the first hyperpolarizability (β, related to second-order effects like second-harmonic generation), and the second hyperpolarizability (γ, related to third-order effects). mdpi.com These properties are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field. Quantum chemical methods, such as DFT and coupled-cluster theory, are used to compute these values.
The NLO response of organic molecules is often enhanced by features such as extended π-conjugation and intramolecular charge transfer between electron-donating and electron-accepting groups. nih.gov While this compound does not possess a classic donor-acceptor structure, the presence of the π-system of the phenyl ring and the polar lactam group could give rise to modest NLO properties. Theoretical calculations can quantify this potential.
Interactive Data Table: Hypothetical Calculated NLO Properties for this compound This table lists the theoretically predicted values for the static average polarizability and hyperpolarizabilities.
| Property | Symbol | Predicted Value (a.u.) |
| Average Polarizability | ⟨α⟩ | ~120 |
| Total First Hyperpolarizability | β_tot | ~50 |
| Average Second Hyperpolarizability | ⟨γ⟩ | ~25000 |
Molecular Dynamics Simulations (if applicable to lactam ring behavior or polymerization initiation)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of molecules.
For this compound, MD simulations would be highly applicable for investigating several aspects of its behavior:
Lactam Ring Conformation: The seven-membered azepanone ring is flexible and can adopt multiple low-energy conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the ring, determine the relative populations of different conformers in various solvents, and calculate the energy barriers for interconversion between them. nih.gov
Solvation Effects: Simulations can model the explicit interactions between this compound and solvent molecules, revealing details about the structure of the solvation shell and its influence on the lactam's conformation and reactivity.
Polymerization Initiation: Caprolactam, a related molecule, undergoes ring-opening polymerization to form Nylon 6. MD simulations could be used to model the initial steps of this process for this compound, studying its interaction with initiators and the early stages of chain growth. This can provide insights into how the phenyl substituent affects the polymerization behavior compared to unsubstituted caprolactam. rsc.org
These simulations bridge the gap between static quantum chemical calculations and the dynamic behavior of molecules in realistic environments.
6 Phenylazepan 2 One As a Building Block and Precursor in Materials Science
Application in the Synthesis of Complex Organic Molecules
While lactams are versatile intermediates in organic synthesis, the primary documented application for 6-Phenylazepan-2-one in materials science is as a monomer for ring-opening polymerization. Its use as a starting material or reactive intermediate for the synthesis of other complex, non-polymeric organic molecules such as pharmaceuticals or alkaloids is not widely reported in scientific literature. The focus of research has been predominantly on leveraging its structure for the creation of novel polymers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-phenylazepan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves cyclization of phenyl-containing precursors (e.g., via Beckmann rearrangement or intramolecular amidation). Key variables include temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and catalyst choice (e.g., Lewis acids like AlCl₃). Purification via column chromatography or recrystallization is critical to isolate high-purity products (>95%). Yield optimization requires monitoring by TLC and NMR to confirm intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard. In ¹H NMR, the lactam proton (N–H) appears as a singlet at δ 5.8–6.2 ppm, while the phenyl group shows aromatic protons at δ 7.2–7.5 ppm. IR absorption at ~1650 cm⁻¹ confirms the carbonyl (C=O) stretch. Mass spectrometry (HRMS) with [M+H]⁺ ion at m/z 188.1 provides molecular confirmation. Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction parameters (e.g., stoichiometry, solvent volume, heating rate) and use standardized protocols from peer-reviewed literature. Purity must be verified via melting point analysis and HPLC (>98% purity threshold). For novel derivatives, provide full experimental details in supplementary materials, including raw spectral data and chromatograms .
Advanced Research Questions
Q. How do conflicting reports on the biological activity of this compound arise, and what strategies resolve these discrepancies?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell line viability, incubation time) or compound purity. To address this:
- Replicate studies : Use identical cell lines (e.g., HEK-293 vs. HeLa) and controls.
- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
Q. What computational models best predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic sites.
- Solvent effects : Include implicit solvation models (e.g., PCM for DMSO).
- Validation via experimental kinetic data (e.g., rate constants from UV-Vis monitoring) ensures model accuracy .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound to optimize pharmacological profiles?
- Methodological Answer : Apply the PICOT framework :
- Population : Target protein (e.g., GABA receptors).
- Intervention : Structural modifications (e.g., substituents at C3 or C4).
- Comparison : Benchmark against known agonists/antagonists.
- Outcome : Binding affinity (Kd) and selectivity ratios.
- Time : Acute vs. chronic exposure in in vivo models.
Use CoMFA or CoMSIA for 3D-QSAR modeling to prioritize synthetic targets .
Data Analysis and Contradiction Management
Q. What statistical approaches are essential for interpreting heterogeneous data in this compound toxicity studies?
- Methodological Answer :
- Normalization : Adjust for batch effects (e.g., plate-to-plate variability in MTT assays).
- Multivariate analysis : PCA identifies confounding variables (e.g., solvent residue).
- Bayesian hierarchical models : Account for small sample sizes in in vivo studies.
Report p-values with exact significance thresholds (e.g., p < 0.01) and avoid "trends" without statistical backing .
Q. How should researchers address inconsistencies in reported melting points for this compound derivatives?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Solutions include:
- DSC/TGA : Differentiate crystalline vs. amorphous phases.
- Powder XRD : Confirm crystal lattice consistency.
- Standardized protocols : Use USP-grade reference materials for calibration .
Experimental Design Tables
| Parameter | Synthesis Optimization | Biological Assay Design |
|---|---|---|
| Key Variables | Catalyst loading, solvent choice | Cell density, incubation time |
| Controls | Blank reaction (no catalyst) | Vehicle (DMSO) and positive controls |
| Data Collection | Real-time IR for kinetics | Luminescence/absorbance plate reader |
| Statistical Test | Student’s t-test (n=3) | Two-way ANOVA (dose vs. time) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
